REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:4]1[S:13][CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5]1)[CH3:3]>C(O)(=O)C.Cl>[CH3:1][CH:2]([CH:4]1[CH2:5][C:6](=[O:7])[CH2:11][CH2:12][S:13]1)[CH3:3]
|
Name
|
7-(1-Methylethyl)-1,4-dioxa-8-thiaspiro[4.5]decane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1CC2(OCCO2)CCS1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (300 mL)
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL), 10% aqueous sodium hydroxide (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (Na2SO4) solution
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |